molecular formula C12H8Cl2O3S B1350806 3-(4-chlorophenoxy)benzenesulfonyl Chloride CAS No. 501697-55-8

3-(4-chlorophenoxy)benzenesulfonyl Chloride

Cat. No. B1350806
CAS RN: 501697-55-8
M. Wt: 303.2 g/mol
InChI Key: YLAIBEFXDCITAC-UHFFFAOYSA-N
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Description

3-(4-chlorophenoxy)benzenesulfonyl chloride (3-CPSC) is an organosulfur compound used in a variety of synthetic organic chemistry processes. It is a versatile reagent with a wide variety of applications in the synthesis of biologically active compounds, as well as in the preparation of polymers materials. 3-CPSC is a relatively stable compound with a low melting point and can be stored at room temperature. It has a high solubility in organic solvents, making it suitable for a variety of synthetic reactions.

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Applications : Research has explored the synthesis of chlorohydroxybenzenesulfonyl derivatives, which include compounds structurally related to 3-(4-chlorophenoxy)benzenesulfonyl Chloride. These compounds have been studied for their potential use as herbicides and have been characterized by their infrared (IR) and nuclear magnetic resonance (NMR) spectral properties (Cremlyn & Cronje, 1979).

  • Analytical Chemistry : The compound has been investigated in the context of thin-layer and gas-liquid chromatography for the analysis and separation of chlorophenol derivatives, showcasing its relevance in analytical methods (Fishbein & Albro, 1970).

  • Structural Studies : Detailed studies on the molecular and electronic structure of benzenesulfonyl derivatives have been conducted, providing insights into their chemical behavior and reactivity. This includes investigations into steric hindrance and kinetic aspects of these compounds (Rublova et al., 2017).

Potential Biological Applications

  • Biological Screening : N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide have been synthesized and assessed for their biological potential, highlighting the significance of benzenesulfonyl chloride derivatives in the development of new biologically active compounds (Aziz‐ur‐Rehman et al., 2014).

  • Advanced Oxidation Processes : Studies have explored the use of benzenesulfonyl chloride derivatives in advanced oxidation processes for environmental applications, such as the degradation of chlorophenols, highlighting their potential utility in water treatment technologies (Zhao et al., 2010).

Catalysis and Chemical Transformations

  • Catalytic Applications : Research has demonstrated the use of benzenesulfonyl chloride derivatives in catalytic processes, such as the Friedel-Crafts sulfonylation reaction, showcasing their utility in organic synthesis (Nara et al., 2001).

  • Synthesis of Functionalized Compounds : The electrochemical synthesis of functionalized compounds, such as 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, from derivatives related to 3-(4-chlorophenoxy)benzenesulfonyl Chloride has been investigated, further expanding the chemical utility of these compounds (Uneyama et al., 1983).

properties

IUPAC Name

3-(4-chlorophenoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O3S/c13-9-4-6-10(7-5-9)17-11-2-1-3-12(8-11)18(14,15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAIBEFXDCITAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396861
Record name 3-(4-chlorophenoxy)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenoxy)benzenesulfonyl Chloride

CAS RN

501697-55-8
Record name 3-(4-chlorophenoxy)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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